Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate is classified as a chiral alcohol derivative. It is derived from ethyl 4-chloroacetoacetate through asymmetric reduction processes. The compound is notable for its stereochemistry, specifically the R configuration, which is crucial for its biological activity and utility in synthesizing other pharmaceutical compounds .
The synthesis of ethyl(R)-(+)-4-chloro-3-hydroxybutanoate can be achieved through various methods, predominantly involving biocatalysis. One prominent method includes using whole recombinant cells of Escherichia coli expressing specific alcohol dehydrogenases.
Another method involves using a robust enzyme system designed from Burkholderia gladioli, which has shown excellent activity and enantioselectivity in producing this compound .
The molecular structure of ethyl(R)-(+)-4-chloro-3-hydroxybutanoate can be described as follows:
The stereochemistry at the chiral center (the third carbon) is critical for its biological function and interaction with enzymes and receptors .
Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate participates in various chemical reactions primarily involving oxidation and reduction processes:
These reactions are typically facilitated by enzymes such as alcohol dehydrogenases, which provide high selectivity for the desired stereoisomer .
The mechanism of action for ethyl(R)-(+)-4-chloro-3-hydroxybutanoate primarily revolves around its role as a chiral building block in the synthesis of bioactive molecules. Its hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, making it an essential intermediate in various biochemical pathways.
In pharmaceutical applications, it acts as a precursor for synthesizing compounds like (R)-4-amino-3-hydroxybutyric acid, which has neuroprotective properties . The stereochemical configuration significantly influences its interaction with biological targets, enhancing efficacy and reducing side effects.
Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and industrial applications .
Ethyl(R)-(+)-4-chloro-3-hydroxybutanoate has diverse applications in scientific research and industry:
The increasing demand for chiral compounds in drug development underscores the significance of this compound in modern chemistry .
Stereoselective carbonyl reductases (SCRs) serve as pivotal biocatalysts for synthesizing enantiopure Ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE). Genome mining and sequence similarity analysis have identified several high-performance SCRs. Notably, BgADH3 from Burkholderia gladioli CCTCC M 2012379 was isolated via BLAST searches using known NADH-dependent reductases as probes [2] [4] [7]. From 35 candidates, BgADH3 exhibited superior activity toward ethyl 4-chloro-3-oxobutanoate (COBE), the precursor for (R)-CHBE. This enzyme’s dimeric structure (37 kDa/subunit) and conserved catalytic motifs (T97-G98-X-X-X-G102-X-G104 for NADP⁺ binding; N202-S228-Y241-K245 for catalysis) underpin its efficiency [7]. Similarly, a novel NADH-dependent SDR (short-chain dehydrogenase/reductase) from Pseudomonas bacterium (PbADH) was discovered through phylogenetic analysis of alcohol dehydrogenases. PbADH demonstrated exceptional thermostability (half-life >24 h at 45°C) and tolerance to high substrate concentrations (5M COBE) [1].
Table 1: Key Enzymatic Properties of SCRs for (R)-CHBE Synthesis
| Enzyme | Source | Cofactor | Specific Activity (U/mg) | Optimum pH/Temp | Thermal Stability (t₁/₂ at 45°C) |
|---|---|---|---|---|---|
| BgADH3 | Burkholderia gladioli | NADPH | 9.1 (COBE) | 6.5 / 40°C | 47 hours |
| PbADH | Pseudomonas bacterium | NADH | 28.5 (COBE) | 7.0 / 45°C | >24 hours |
| YOL151W Reductase | Saccharomyces cerevisiae | NADPH | 15.2 (COBE) | 6.0 / 45°C | 12 hours (immobilized) |
SCRs exhibit broad substrate spectra but stringent stereocontrol. BgADH3 catalyzes the reduction of diverse aryl ketones (e.g., 4’-fluoroacetophenone) and β-ketoesters (e.g., COBE), yielding (R)-alcohols with >99% enantiomeric excess (ee) [2] [7]. Kinetic studies revealed its catalytic efficiency (kcat/Kₘ) for NADPH (131 mM⁻¹s⁻¹) is double that for NADH, despite similar Kₘ values (0.081 mM vs. 0.058 mM) [7]. PbADH follows anti-Prelog stereoselectivity, producing (S)-CHBE, but engineered variants generate (R)-isomers. Its molecular dynamics simulations confirm a wide substrate-binding pocket, enabling activity at high substrate loads [1]. Organic solvent tolerance is critical for industrial applications: BgADH3 retains >90% activity in hydrophobic solvents (log P ≥ 3.5; e.g., n-heptane, octanol) [7].
1.2.1. Sporobolomyces salmonicolor AKU4429 and NADPH-Dependent Aldehyde Reductases
Sporobolomyces salmonicolor AKU4429 produces an NADPH-dependent aldo-keto reductase (AKR) that converts COBE to (R)-CHBE. This enzyme’s limitation lies in low volumetric productivity (≤50 g/L) and NADPH dependency, necessitating costly cofactor supplementation [3]. To address this, glucose dehydrogenase (GDH) from Bacillus megaterium was integrated for in situ NADPH regeneration. In biphasic systems (aqueous/octanol), this approach achieved complete conversion of 1.2M COBE with 99.9% ee, enhancing space-time yield to 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ [3] [7].
Recombinant E. coli platforms co-expressing SCRs and cofactor regeneration enzymes represent the gold standard for (R)-CHBE synthesis. Key advances include:
Table 2: Performance of Recombinant E. coli Systems in (R)-CHBE Synthesis
| System | Cofactor Regeneration | Substrate Conc. | Yield (%) | ee (%) | Productivity |
|---|---|---|---|---|---|
| BgADH3/GDH (aqueous/octanol) [7] | Glucose/NADP⁺ | 1.2 M | 99 | 99.9 | 4.47 mmol·L⁻¹·h⁻¹·g DCW⁻¹ |
| YOL151W/GDH (magnetic) [3] | Glucose/NADP⁺ | 20 mM | 98 | 98 | 0.8 mmol·L⁻¹·h⁻¹·g DCW⁻¹ |
| C. parapsilosis SDR [5] | 2-Propanol/NAD⁺ | 300 mM | 95.2 | >99 | 5.2 g·L⁻¹·h⁻¹ |
Biphasic reaction systems mitigate substrate/product inhibition. For BgADH3, an aqueous/octanol system combined with fed-batch COBE addition enabled 100% conversion at 1.2M substrate concentration [7]. Alternatively, monophasic aqueous systems using PbADH achieved 576 g/L (S)-CHBE, leveraging the enzyme’s innate tolerance to 6M product [1]. Ionic liquid co-solvents (e.g., [Bmim]PF₆) enhanced COBE solubility 3-fold while stabilizing reductase activity [6].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: